4-(2-Azabicyclo[2.2.1]heptan-2-yl)-5-fluoroquinazoline
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Overview
Description
4-(2-Azabicyclo[221]heptan-2-yl)-5-fluoroquinazoline is a complex organic compound that features a bicyclic structure fused with a quinazoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Azabicyclo[2.2.1]heptan-2-yl)-5-fluoroquinazoline typically involves multi-step organic reactions. One common method includes the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes to construct the 2-azabicyclo[2.2.1]heptane core . This reaction proceeds efficiently with a broad array of substrates and can be further functionalized to build up a library of bridged aza-bicyclic structures.
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would need to be optimized for yield, purity, and cost-effectiveness to be viable on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
4-(2-Azabicyclo[2.2.1]heptan-2-yl)-5-fluoroquinazoline can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for oxidation and reduction reactions, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pressures to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxygenated derivatives, while substitution reactions could introduce new functional groups into the molecule.
Scientific Research Applications
4-(2-Azabicyclo[2.2.1]heptan-2-yl)-5-fluoroquinazoline has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It can be used in the study of enzyme interactions and as a potential inhibitor in biochemical pathways.
Industry: It may be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 4-(2-Azabicyclo[2.2.1]heptan-2-yl)-5-fluoroquinazoline involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interact with cellular receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Azabicyclo[2.2.1]heptane: A structurally similar compound used in various chemical syntheses.
7-Oxabicyclo[2.2.1]heptane: Another bicyclic compound with interesting biological activity.
Uniqueness
What sets 4-(2-Azabicyclo[2.2.1]heptan-2-yl)-5-fluoroquinazoline apart is its unique combination of a bicyclic structure with a quinazoline ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
4-(2-azabicyclo[2.2.1]heptan-2-yl)-5-fluoroquinazoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FN3/c15-11-2-1-3-12-13(11)14(17-8-16-12)18-7-9-4-5-10(18)6-9/h1-3,8-10H,4-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDMQLXUYSFMPKY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1CN2C3=NC=NC4=C3C(=CC=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14FN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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